1-Phytene
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Overview
Description
1-Phytene, also known as 3,7,11,15-tetramethyl-1-hexadecene, is a hydrocarbon compound with the molecular formula C20H40. It is a member of the isoprenoid family and is characterized by its long carbon chain with multiple methyl groups. This compound is of significant interest due to its role in various biological and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phytene can be synthesized through the condensation of two molecules of geranylgeranyl diphosphate. This reaction is catalyzed by the enzyme phytoene synthase, which facilitates the formation of the C40 hydrocarbon 15-cis-phytoene . The reaction typically requires specific conditions, including the presence of manganese as a co-factor .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to enhance the yield of the desired compound. These methods leverage the metabolic pathways of the microorganisms to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Phytene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of epoxides or alcohols.
Reduction: This process involves the addition of hydrogen, resulting in the formation of saturated hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like palladium or platinum.
Reduction: Hydrogen gas is typically used, with catalysts such as nickel or palladium.
Substitution: Halogens like chlorine or bromine are commonly used, often in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
1-Phytene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various carotenoids and other isoprenoid compounds.
Medicine: Research into this compound and its derivatives has potential implications for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Phytene involves its role as a precursor in the biosynthesis of carotenoids. The enzyme phytoene synthase catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form this compound . This reaction is the first committed step in the carotenoid biosynthetic pathway and is crucial for the production of various carotenoids, which are essential for photosynthesis, photoprotection, and other biological functions .
Comparison with Similar Compounds
1-Phytene is similar to other isoprenoid compounds, such as:
Lycopene: Another carotenoid with a similar carbon backbone but with additional double bonds and functional groups.
Beta-Carotene: A well-known carotenoid with a similar structure but with more extensive conjugation and different biological functions.
Uniqueness of this compound: this compound is unique due to its specific role as a precursor in the carotenoid biosynthetic pathway. Its structure allows it to undergo various chemical reactions, making it a versatile compound in both biological and industrial applications .
Properties
CAS No. |
30221-44-4 |
---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadec-1-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17-20H,1,8-16H2,2-6H3/t18?,19-,20+/m1/s1 |
InChI Key |
XQNRAQZFPXUCOT-HUSUDBNBSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)C=C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |
Synonyms |
1-phytene 3,7,11,15-tetramethyl-1-hexadecene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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